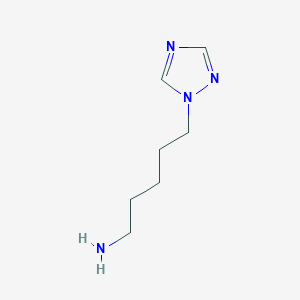![molecular formula C8H6ClF2N3O2S B8741864 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-45-1](/img/structure/B8741864.png)
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a sulfonamide group, a chlorine atom, and a difluoromethyl group. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of corrosion inhibitors, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-sulfonamide: Lacks the chlorine and difluoromethyl groups, resulting in different biological activities and chemical properties.
6-Chloro-1H-benzimidazole: Contains a chlorine atom but lacks the sulfonamide and difluoromethyl groups, leading to variations in its reactivity and applications.
2-(Difluoromethyl)-1H-benzimidazole: Possesses the difluoromethyl group but lacks the sulfonamide and chlorine groups, affecting its chemical behavior and biological interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
89725-45-1 |
|---|---|
Molekularformel |
C8H6ClF2N3O2S |
Molekulargewicht |
281.67 g/mol |
IUPAC-Name |
6-chloro-2-(difluoromethyl)-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H6ClF2N3O2S/c9-3-1-4-5(2-6(3)17(12,15)16)14-8(13-4)7(10)11/h1-2,7H,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
DDRLUMRMIHFIGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=C(N2)C(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8741797.png)
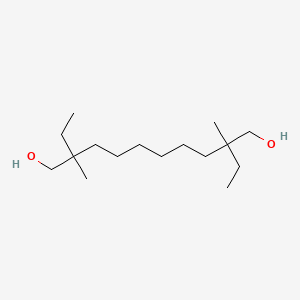
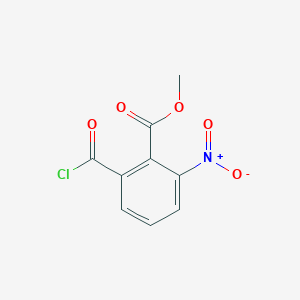
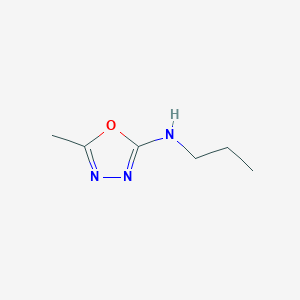
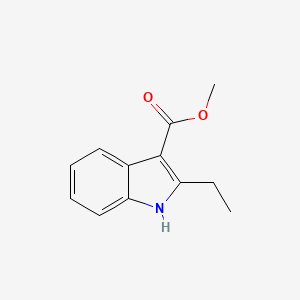
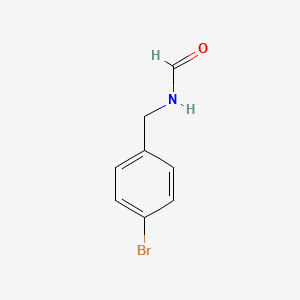
![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)
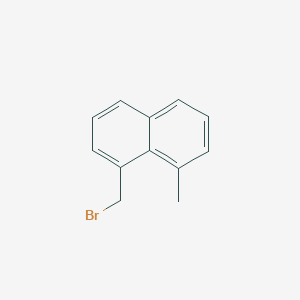
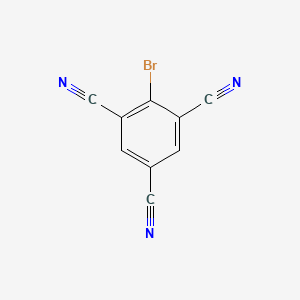
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
![4-Chloro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B8741874.png)
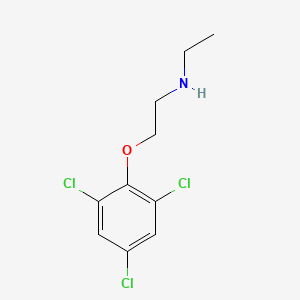
![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)
